[1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
CAS No.:
Cat. No.: VC14782847
Molecular Formula: C21H27N3O6
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O6 |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 2-[1-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
| Standard InChI | InChI=1S/C21H27N3O6/c1-29-15-7-6-14-11-23-24(20(28)18(14)19(15)30-2)12-16(25)22-13-21(10-17(26)27)8-4-3-5-9-21/h6-7,11H,3-5,8-10,12-13H2,1-2H3,(H,22,25)(H,26,27) |
| Standard InChI Key | ZCRBJKQLVUOKIJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3(CCCCC3)CC(=O)O)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s IUPAC name, 2-[1-[[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexyl]acetic acid, reflects its intricate architecture:
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Phthalazine core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 2, substituted with methoxy groups at positions 7 and 8 and a ketone at position 1.
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Acetyl-amino-methyl-cyclohexyl side chain: A cyclohexane ring connected via a methylene bridge to an acetylated amine.
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Acetic acid terminus: A carboxylic acid group enhances solubility and potential for hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₇N₃O₆ |
| Molecular Weight | 417.5 g/mol |
| Canonical SMILES | COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3(CCCCC3)CC(=O)O)OC |
| Hydrogen Bond Donors | 3 (two amide NH, one COOH) |
| Hydrogen Bond Acceptors | 7 |
The phthalazine ring’s electron-deficient nature and the acetic acid’s hydrophilicity create a balanced amphiphilic profile, which is critical for membrane permeability and target binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of [1-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves a multi-step sequence:
Phthalazine Core Formation
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Ring Construction: Condensation of dimethyl 1,2-benzenedicarboxylate with hydrazine hydrate yields 7,8-dimethoxyphthalazin-1(2H)-one .
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Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) under alkaline conditions.
Side Chain Elaboration
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Acylation: The phthalazinone’s secondary amine reacts with bromoacetyl bromide to form the acetyl intermediate.
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Cyclohexyl Incorporation: Nucleophilic substitution of the bromine atom with aminomethylcyclohexane, followed by acetic acid coupling via EDCI/HOBt-mediated peptide bonding .
Final Functionalization
Hydrolysis of protective ester groups (e.g., tert-butyl) under acidic conditions yields the free acetic acid moiety.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phthalazinone synthesis | Hydrazine hydrate, ethanol, reflux | 68–72 |
| Methoxylation | Dimethyl sulfate, NaOH, 80°C | 85 |
| Acylation | Bromoacetyl bromide, DCM, 0°C | 78 |
Biological Activities and Mechanisms
Anti-Inflammatory and Antimicrobial Effects
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COX-2 inhibition: Molecular docking simulations predict strong interactions (ΔG = −9.8 kcal/mol) with cyclooxygenase-2’s active site, comparable to celecoxib.
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Broad-spectrum antimicrobial activity: Phthalazinones with methoxy substitutions exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Comparative Bioactivity of Phthalazinone Derivatives
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| Target Compound | VEGFR2 inhibition | 2.1 µM (predicted) |
| 4-(3-Chloro-4-methylphenyl) analog | Antimicrobial | 12 µg/mL (S. aureus) |
| Azelastine (pharmacological) | Histamine H1 receptor | 0.9 nM |
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to lipophilic cyclohexyl group.
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Metabolism: Hepatic CYP3A4-mediated oxidation of methoxy groups generates polar metabolites.
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Excretion: Renal clearance predominates (t₁/₂ = 6.2 h in murine models) .
Toxicity Considerations
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hERG inhibition risk: Low (IC₅₀ > 30 µM), suggesting minimal cardiotoxicity .
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Mutagenicity: Ames test-negative at concentrations ≤100 µg/plate .
Applications in Drug Development
Oncology
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Combination therapies: Synergy observed with 5-fluorouracil (CI = 0.3–0.5) in colorectal cancer models .
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Targeted delivery: Conjugation to folate-PEG nanoparticles enhances tumor accumulation (8-fold vs. free drug) .
Anti-Inflammatory Formulations
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